(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
Description
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Properties
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c1-10-7-11(2)23-16(19-10)20-14(21-23)15(24)22-6-3-12(9-22)25-13-8-17-4-5-18-13/h4-5,7-8,12H,3,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYDZVZMUMHEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(C3)OC4=NC=CN=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. By inhibiting CDK2, the compound can disrupt cell cycle progression and potentially induce apoptosis in cancer cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition likely occurs through competitive binding at the ATP-binding site of CDK2, preventing the kinase from phosphorylating its substrates and thus halting cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from replicating its DNA and dividing. Over time, this can lead to apoptosis, or programmed cell death.
Pharmacokinetics
Like many other small molecule inhibitors, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized (often in the liver), and eventually excreted.
Result of Action
The compound has shown significant inhibitory activity against CDK2, leading to potent anti-proliferative effects. In particular, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines. This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells
Biological Activity
The compound (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyrimidine moiety and a pyrazinyl-pyrrolidine component. Its molecular formula is C₁₄H₁₈N₄O, with a molecular weight of approximately 270.33 g/mol. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Kinases : Many triazolo-pyrimidine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies have shown that related compounds can inhibit CDK-2 with low micromolar IC₅₀ values .
- Antiproliferative Activity : The compound has demonstrated antiproliferative effects against various cancer cell lines. For instance, derivatives have shown significant activity against breast and lung cancer cells .
- Antimicrobial Properties : Some studies have reported fungicidal activity against pathogens such as Rhizoctonia solani, suggesting potential applications in agriculture .
Biological Activity Data
A summary of biological activities observed in studies involving similar compounds is presented in the table below:
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Antiproliferative Effects : A study evaluated a series of triazolo-pyrimidines for their antiproliferative effects on A549 and MCF-7 cell lines. The most active compounds exhibited IC₅₀ values in the low micromolar range, indicating strong potential for cancer therapy .
- Kinase Inhibition : Another research focused on the synthesis and evaluation of triazolo-pyrazine derivatives showed promising results against c-Met and VEGFR kinases with IC₅₀ values significantly lower than those of existing therapies .
- Agricultural Applications : Preliminary bioassays indicated that synthesized derivatives displayed herbicidal and fungicidal activities, suggesting their utility as agrochemicals .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives with various alkyl or aryl substituents. The structural integrity of the compound is crucial for its biological activity. The presence of the triazole and pyrimidine rings contributes to its pharmacological properties.
Antitumor Properties
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antitumor activity. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting specific kinases involved in tumor growth .
Anti-inflammatory Effects
Studies have reported that compounds similar to (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone demonstrate anti-inflammatory properties. In particular, certain triazolo-pyrimidines have been tested for their ability to reduce edema in animal models by inhibiting prostaglandin synthesis .
Enzyme Inhibition
This compound may act as an enzyme inhibitor. The structural features allow it to interact with target enzymes effectively. For example, pyrazolo[1,5-a]pyrimidines have been studied for their role as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation .
Drug Development
The unique structural characteristics of this compound make it a candidate for drug development targeting various diseases including cancer and inflammatory conditions. The versatility in modifying its structure allows for the optimization of its pharmacokinetic properties.
Case Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and tested their anticancer activity against various cancer cell lines. The findings indicated that certain modifications enhanced their potency significantly .
Case Study 2: Anti-inflammatory Screening
Another study focused on the anti-inflammatory effects of newly synthesized triazolo-pyrimidine derivatives. The compounds were evaluated for their ability to inhibit carrageenan-induced edema in rats. Results showed that several derivatives exhibited lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
